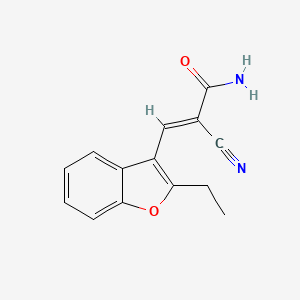
1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a hydroxyethyl group, and a naphthalenyloxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
-
Formation of the Benzyl(2-hydroxyethyl)amine Intermediate
Reaction: Benzylamine reacts with ethylene oxide.
Conditions: The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide.
-
Coupling with Naphthalen-1-yloxypropan-2-ol
Reaction: The intermediate is then coupled with naphthalen-1-yloxypropan-2-ol.
Conditions: This step typically requires a dehydrating agent like thionyl chloride or phosphorus oxychloride to facilitate the coupling reaction.
-
Formation of the Hydrochloride Salt
Reaction: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Conditions: This step is usually performed in an aqueous solution to ensure complete conversion to the hydrochloride form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Products: Oxidation can lead to the formation of corresponding ketones or aldehydes.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Products: Reduction can convert ketones or aldehydes back to alcohols.
-
Substitution
Reagents: Nucleophiles like sodium azide or potassium cyanide can be used.
Products: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
科学的研究の応用
1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
類似化合物との比較
Similar Compounds
- 1-(Benzylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- 1-(Benzyl(2-hydroxyethyl)amino)-3-(phenyl)propan-2-ol hydrochloride
Uniqueness
1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-[benzyl(2-hydroxyethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3.ClH/c24-14-13-23(15-18-7-2-1-3-8-18)16-20(25)17-26-22-12-6-10-19-9-4-5-11-21(19)22;/h1-12,20,24-25H,13-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTUNUDOMVVKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2748499.png)




![1-Oxaspiro[4.5]decan-4-amine](/img/structure/B2748512.png)


![2-{[(4-methylphenyl)amino]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2748515.png)
